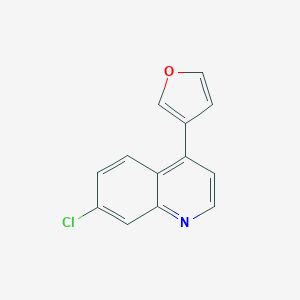

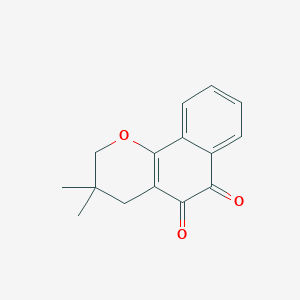

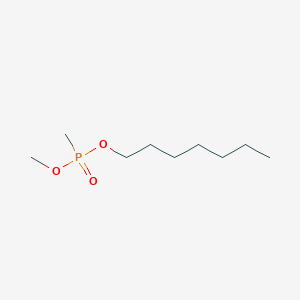

![molecular formula C17H16FeOS B071925 环戊-1,3-二烯;1-[(R)-环戊-1,4-二烯-1-基亚磺酰基]-4-甲苯;铁(2+) CAS No. 164297-25-0](/img/structure/B71925.png)

环戊-1,3-二烯;1-[(R)-环戊-1,4-二烯-1-基亚磺酰基]-4-甲苯;铁(2+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .

Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .Molecular Structure Analysis

Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .Physical and Chemical Properties Analysis

Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .科学研究应用

环加成反应和复杂结构的合成

环戊-1,3-二烯衍生物在科学研究中的主要应用之一是环加成反应。这些反应对于创建复杂的分子结构至关重要,包括天然化合物和新型多杂环化合物。[4+2] 环加成,涉及活化的环状和非环状亲二烯体,以其在合成具有高水平非对映选择性和对映选择性的复杂结构方面的效率而著称 (E. Rossi, G. Abbiati, & Valentina Pirovano, 2017)。此外,含氨基苯磺酰胺的环状化合物的合成突出了这些化合物在药物研究和功能分子生产中的多功能性 (Kyosuke Kaneda, 2020)。

自修复聚合物

另一个有趣的应用是在自修复材料的开发中。采用热可逆 Diels-Alder 化学反应的聚合物,使用呋喃基团作为二烯体和马来酰亚胺作为亲二烯体,展示了制造能够自我修复的材料的潜力。这一研究方向为更耐用、更可持续的材料开辟了可能性 (Ying‐Ling Liu & T. Chuo, 2013)。

绿色化学和可持续材料

在绿色化学方面的关注在通过 Diels-Alder 反应探索可再生碳源以生产化学品和材料中很明显。从植物生物质中获得的呋喃衍生物被认为是可持续化学的“平台化学品”,突出了环戊-1,3-二烯衍生物在减少对化石燃料依赖中的作用 (K. Galkin & V. Ananikov, 2021)。

作用机制

安全和危害

Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.

属性

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)' can be achieved through a multi-step reaction sequence involving the starting materials cyclopentadiene, 4-methylbenzene-1-sulfinyl chloride, and iron(II) chloride.", "Starting Materials": [ "Cyclopentadiene", "4-Methylbenzene-1-sulfinyl chloride", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with iron(II) chloride in the presence of a solvent such as tetrahydrofuran to form cyclopentadienyliron(II) chloride.", "Step 2: 4-Methylbenzene-1-sulfinyl chloride is reacted with cyclopentadienyliron(II) chloride in the presence of a base such as sodium hydride to form 1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene.", "Step 3: The product from step 2 is then reacted with cyclopentadiene in the presence of a catalyst such as palladium on carbon to form the final product, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)." ] } | |

CAS 编号 |

164297-25-0 |

分子式 |

C17H16FeOS |

分子量 |

324.2 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

InChI |

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |

InChI 键 |

QAAXXGKGRWQHLR-FMOMHUKBSA-N |

手性 SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

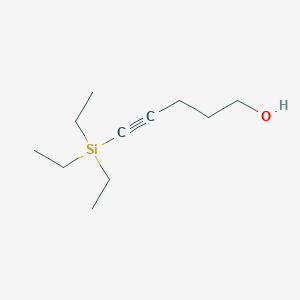

![4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine](/img/structure/B71860.png)

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)